2-Benzoylpiperidine hydrochloride
Overview
Description
. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzoyl group attached to the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a synthetic intermediate in the production of various pharmaceuticals .
Mechanism of Action
Target of Action
2-Benzoylpiperidine hydrochloride is a stimulant drug of the piperidine class . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol . The primary targets of this compound are the norepinephrine and dopamine transporters .
Mode of Action
This compound boosts norepinephrine levels to around the same extent as d-amphetamine . It has very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter .
Biochemical Pathways
Given its stimulant nature and its interaction with norepinephrine and dopamine transporters, it is likely to influence pathways related to neurotransmitter reuptake and signaling .
Pharmacokinetics
Similar drugs in the piperidine class are typically administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be studied further to fully understand its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve changes in neurotransmitter levels and neuronal signaling due to its interaction with norepinephrine and dopamine transporters . This can lead to increased alertness and cognitive performance, typical of stimulant drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors that can influence individual responses to drugs
Biochemical Analysis
Biochemical Properties
2-Benzoylpiperidine hydrochloride is similar in structure to other drugs such as methylphenidate and desoxypipradrol . It boosts norepinephrine levels to around the same extent as d-amphetamine, but it has very little effect on dopamine levels . Its binding affinity for the dopamine transporter is around 175 times lower than for the noradrenaline transporter .
Cellular Effects
It has been reported that benzoylpiperidine derivatives can inhibit the growth of different human breast, ovarian, and colorectal cancer cells .
Molecular Mechanism
It is known that it interacts with the noradrenaline transporter, leading to an increase in norepinephrine levels .
Metabolic Pathways
It is known that the metabolism of similar piperidine derivatives involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Preparation Methods
The synthesis of 2-Benzoylpiperidine hydrochloride typically involves the reaction of piperidine with acetophenone through a series of chemical reactions . One common method involves the condensation of piperidine with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization from an appropriate solvent .
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow reactions or catalytic hydrogenation techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
2-Benzoylpiperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-substituted carboxylic acids, while reduction may produce benzoyl-substituted alcohols or amines .
Scientific Research Applications
2-Benzoylpiperidine hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a synthetic intermediate in the preparation of various pharmaceuticals and bioactive compounds.
Biology: The compound is used in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor binding.
Medicine: this compound has potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and antipsychotic agent.
Comparison with Similar Compounds
2-Benzoylpiperidine hydrochloride can be compared with other similar compounds, such as piperidine, benzylpiperidine, and benzoylpiperazine .
Benzylpiperidine: A stimulant drug with structural similarities to this compound but differing in its pharmacological profile and potency.
Benzoylpiperazine: A compound with psychoactive properties, used in the synthesis of various pharmaceuticals and research chemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
phenyl(piperidin-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-3,6-7,11,13H,4-5,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLHXWHFSJMVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629919 | |
Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138371-65-0 | |
Record name | Methanone, phenyl-2-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138371-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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